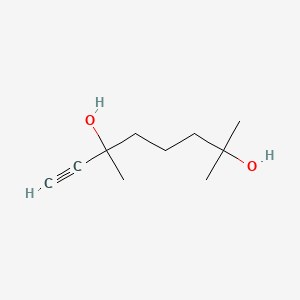

2,6-Dimethyloct-7-yne-2,6-diol

Description

BenchChem offers high-quality 2,6-Dimethyloct-7-yne-2,6-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyloct-7-yne-2,6-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethyloct-7-yne-2,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h1,11-12H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRIKWAHJMMDSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC(C)(C#C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892223 | |

| Record name | 2,6-Dimethyl-7-octyne-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29210-76-2 | |

| Record name | 2,6-Dimethyl-7-octyne-2,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29210-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyloct-7-yne-2,6-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029210762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-7-octyne-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyloct-7-yne-2,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dimethyloct-7-yne-2,6-diol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM6547GR9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alkyne Diol Intermediates: A Synthesis of Structure and Reactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Alkyne Diol as a Molecular Architect's Tool

In the landscape of organic synthesis, few intermediates offer the elegant duality of alkyne diols. These molecules, characterized by the rigid, electron-rich axis of a carbon-carbon triple bond flanked by the nucleophilic versatility of two hydroxyl groups, represent a powerful convergence of functionalities.[1] This unique architecture is not merely a structural curiosity; it is a launchpad for profound molecular transformations, enabling the construction of complex heterocyclic scaffolds, stereochemically rich acyclic systems, and novel polymeric materials.[2][3] This guide moves beyond a simple catalog of reactions. It aims to provide a deep, mechanistic understanding of why alkyne diols behave as they do—to connect their fundamental molecular structure to their diverse reactivity and, ultimately, to their application in solving modern challenges in drug discovery and materials science.

Part 1: The Molecular Blueprint - Structure and Spectroscopic Signature

Understanding the reactivity of an alkyne diol begins with a thorough appreciation of its three-dimensional structure and electronic properties. The molecule's behavior is a direct consequence of the interplay between the linear, sp-hybridized alkyne carbons and the tetrahedral, sp³-hybridized carbons bearing the hydroxyl groups.[4]

Electronic and Geometric Features

The C≡C triple bond, composed of one strong sigma (σ) bond and two weaker pi (π) bonds, creates a region of high electron density, rendering it susceptible to attack by electrophiles.[5] The geometry of the H–C≡C–H unit is linear, with bond angles of 180°.[4] This linearity imparts a rigid, rod-like character to the core of the alkyne diol molecule. In contrast, the C-OH moieties are flexible, with bond angles approximating 109.5°. This combination of a rigid core and flexible termini is fundamental to its utility, particularly in applications like surfactants and polymer synthesis.[1]

| Parameter | Typical Value | Significance |

| C≡C Bond Length | ~1.20 Å | Shorter and stronger than C=C or C-C bonds. |

| C-C Bond Length (alkyne-diol) | ~1.47 Å | Shorter than a typical C-C single bond due to sp-sp³ overlap. |

| C-O Bond Length | ~1.43 Å | Standard for an alcohol. |

| C≡C-C Bond Angle | ~180° | Enforces a linear geometry along the alkyne axis.[4] |

| H-O-C Bond Angle | ~109° | Typical for an alcohol, allowing for conformational flexibility. |

Table 1: Representative bond parameters for a simple alkyne diol.

Spectroscopic Characterization: A Self-Validating System

Confirming the structure of an alkyne diol intermediate is a critical, self-validating step in any synthetic workflow. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Protons attached to the sp³ carbons bearing the hydroxyl groups typically appear in the 3.5-4.5 ppm range. The hydroxyl protons themselves are often broad and can appear over a wide range (2-5 ppm), depending on the solvent and concentration.[6][7] Protons on carbons adjacent to the alkyne are slightly deshielded. Terminal alkynyl protons (R-C≡C-H) are uniquely shielded due to the magnetic anisotropy of the triple bond, appearing at a characteristic 1.7-3.1 ppm.[8]

-

¹³C NMR : The sp-hybridized carbons of the alkyne are a key diagnostic, resonating in the 65-90 ppm range. The sp³ carbons bonded to the hydroxyl groups are found further downfield, typically between 50-80 ppm.[9]

-

-

Infrared (IR) Spectroscopy :

-

O-H Stretch : A strong, broad absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl groups.[8]

-

C≡C Stretch : This absorption is highly dependent on the symmetry of the molecule. For internal, symmetrically substituted alkynes, the stretch can be very weak or even IR-inactive. For terminal or unsymmetrical internal alkynes, a weak to medium, sharp peak appears in the 2100-2260 cm⁻¹ region.[8][9]

-

C-O Stretch : A strong C-O single bond stretch is observed in the 1050-1250 cm⁻¹ range.[9]

-

-

Mass Spectrometry (MS) : Electron ionization (EI) often leads to fragmentation through loss of water (M-18) and cleavage adjacent to the hydroxyl groups. The molecular ion peak may be weak but provides essential confirmation of the molecular weight.[9]

Experimental Protocol: Spectroscopic Analysis of But-2-yne-1,4-diol

This protocol provides a self-validating workflow for confirming the structure of a foundational alkyne diol.

-

Sample Preparation :

-

NMR : Dissolve 5-10 mg of dry But-2-yne-1,4-diol in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for clear observation of the -OH protons.

-

IR : Prepare the sample as a KBr pellet by mixing a small amount of finely ground solid with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a quick analysis, a Nujol mull can be prepared.[9]

-

MS : Prepare a dilute solution of the sample in a volatile solvent like methanol or dichloromethane for analysis by EI-MS or ESI-MS.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Ensure the spectral width covers 0-12 ppm. Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1.

-

¹³C NMR : Acquire a proton-decoupled spectrum. The typical spectral width is 0-220 ppm.

-

IR : Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

MS : Acquire the mass spectrum over a range appropriate for the expected molecular weight (e.g., m/z 10-200).

-

-

Data Interpretation :

-

Expected ¹H NMR (DMSO-d₆) : A triplet for the -OH protons (due to coupling with adjacent CH₂) and a doublet for the -CH₂ protons.

-

Expected ¹³C NMR : Two distinct signals: one for the sp carbons of the alkyne and one for the sp³ carbons bearing the hydroxyls.

-

Expected IR : A broad O-H stretch (~3300 cm⁻¹), a weak C≡C stretch (~2200 cm⁻¹, may be absent due to symmetry), and a strong C-O stretch (~1050 cm⁻¹).[9]

-

Expected MS : A molecular ion peak at m/z = 86, with fragments corresponding to loss of H₂O, CH₂OH, etc.

-

Part 2: The Genesis - Synthesis of Alkyne Diol Intermediates

The reliable synthesis of alkyne diols is the gateway to their extensive chemistry. The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry. The most robust methods involve the creation of new carbon-carbon bonds using the acetylide anion as a nucleophile.

Core Synthetic Strategies

-

Nucleophilic Addition of Acetylides to Carbonyls : The reaction of a lithium or sodium acetylide with two equivalents of an aldehyde or ketone (such as formaldehyde or acetone) is a classic and direct route to symmetrical alkyne diols.

-

Nucleophilic Opening of Epoxides : For synthesizing 1,4-diols, the Sₙ2 reaction of an acetylide anion with an epoxide is highly efficient. This method provides excellent regiochemical control, as the nucleophile attacks the less sterically hindered carbon of the epoxide.[10]

-

Reductive Coupling : Nickel-catalyzed reductive coupling of an alkyne with an α-oxyaldehyde can produce valuable anti-1,2-diols, a motif common in natural products.[11]

-

Double Dehydrohalogenation : While less common for direct synthesis, the double elimination of HX from a vicinal or geminal dihalide using a strong base (e.g., NaNH₂) is a fundamental method for creating the alkyne triple bond.[12][13] This is often used to prepare the alkyne starting material for subsequent functionalization.

Caption: Key synthetic routes to alkyne diol intermediates.

Experimental Protocol: Synthesis of a 1,4-Diol via Epoxide Opening

This protocol describes the synthesis of 1-phenylpent-4-yne-1,2-diol from phenylacetylene and propylene oxide.

-

Setup : Under an inert atmosphere (N₂ or Ar), add anhydrous THF (50 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to -78 °C (dry ice/acetone bath).

-

Acetylide Formation : Slowly add n-butyllithium (1.1 equivalents) to a solution of phenylacetylene (1.0 equivalent) in THF. Stir for 30 minutes at -78 °C to ensure complete formation of lithium phenylacetylide.

-

Epoxide Addition : Add a solution of propylene oxide (1.2 equivalents) in THF dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

Reaction : Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight. The causality here is critical: keeping the temperature low during addition prevents premature reaction and potential side reactions, while the slow warming allows the Sₙ2 attack to proceed cleanly.

-

Quench : Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Workup and Purification : Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure alkyne diol.

-

Validation : Confirm the structure of the product using the spectroscopic methods outlined in Part 1.2.

Part 3: The Nexus of Reactivity - Mechanistic Pathways

The synthetic power of alkyne diols stems from their ability to undergo a wide array of transformations, often with high selectivity. These reactions can be broadly categorized into those targeting the alkyne (additions, reductions) and those leveraging the hydroxyl groups as internal nucleophiles (cyclizations, rearrangements).

Intramolecular Cyclization: The Path to Heterocycles

The intramolecular attack of a hydroxyl group onto the alkyne is one of the most powerful applications of alkyne diol chemistry. This process is typically catalyzed by transition metals that act as π-acids, activating the alkyne towards nucleophilic attack.

-

Gold- and Platinum-Catalyzed Cycloisomerization : Cationic gold(I) and platinum(II) catalysts are exceptionally effective at activating the C≡C bond.[2][14] The coordination of the metal to the alkyne enhances its electrophilicity, facilitating a 5-endo-dig or 6-endo-dig cyclization by a nearby hydroxyl group. Subsequent dehydration or rearrangement of the resulting intermediate leads to highly substituted furans, pyrans, or spiroketals.[2][14] This method is prized for its atom economy and often proceeds under very mild conditions with low catalyst loadings.[2]

Caption: Gold-catalyzed cyclization of an alkyne diol to a furan.[2]

Addition and Reduction Reactions

The alkyne bond can undergo standard addition reactions, but the neighboring hydroxyl groups can influence the regioselectivity and stereoselectivity.

-

Hydration : The acid-catalyzed addition of water across the triple bond (often with a Hg²⁺ catalyst) initially forms an enol, which rapidly tautomerizes to the more stable ketone.[15][16] This provides a route to α-hydroxy ketones or β-hydroxy ketones, depending on the position of the diol relative to the alkyne.

-

Hydrogenation : The selective reduction of the alkyne is a crucial synthetic tool.

-

Cis-Alkene Diol : Using a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) results in syn-addition of H₂ to produce the cis-(Z)-alkene diol.[17]

-

Trans-Alkene Diol : A dissolving metal reduction (e.g., Na in liquid NH₃) proceeds via a radical anion intermediate to yield the thermodynamically more stable trans-(E)-alkene diol.[18]

-

Alkane Diol : Complete reduction to the corresponding alkane diol is achieved with powerful catalysts like Pd/C under an atmosphere of H₂.[19]

-

Rearrangement Reactions

Under specific, often acidic, conditions, alkyne diols can undergo skeletal rearrangements to form new carbonyl-containing structures.

-

Pinacol-Type Rearrangements : In the presence of a strong acid, protonation of a hydroxyl group can lead to its departure as water, forming a carbocation. A subsequent 1,2-alkyl or 1,2-hydride shift, driven by the formation of a stable carbonyl group from the remaining alcohol, constitutes a pinacol or semipinacol rearrangement.[20]

-

Meyer-Schuster and Rupe Rearrangements : Propargylic alcohols (where one hydroxyl is adjacent to the alkyne) can rearrange under acidic conditions to form α,β-unsaturated ketones or aldehydes.

Influence of Substituents

The reactivity of the alkyne diol is finely tuned by its substitution pattern.

-

Electronic Effects : Electron-withdrawing groups attached to the alkyne increase its electrophilicity, accelerating nucleophilic attack (e.g., in catalyzed cyclizations).[21] Conversely, electron-donating groups can increase the nucleophilicity of the alkyne, favoring electrophilic addition reactions.[22]

-

Steric Effects : Bulky substituents near the reaction center can dictate regioselectivity by hindering attack at a particular site, a principle often exploited in selective hydroboration or coupling reactions.[11]

Part 4: Applications in High-Value Synthesis

The structural motifs accessible from alkyne diol intermediates are prevalent in both medicinal chemistry and materials science. Their versatility makes them indispensable starting points for building molecular complexity.

-

Drug Development : The furan and pyrrole rings formed via alkyne diol cyclization are core structures in countless natural products and pharmaceuticals.[2] Furthermore, the ability to generate stereodefined diols and alkene diols is critical for the synthesis of polyketide natural products and other chiral drug candidates.[11]

-

Materials Science : Acetylenic diols, particularly those with longer alkyl chains, are used commercially as high-performance nonionic surfactants and defoaming agents (e.g., Surfynol® series).[1] Their unique structure allows them to effectively reduce surface tension at interfaces. They also serve as monomers for creating specialty polymers like polyurethanes and polyesters with tailored properties.[3]

Conclusion and Future Outlook

Alkyne diol intermediates represent a classic yet continually evolving area of organic chemistry. Their structural simplicity belies a rich and diverse reactivity that chemists have harnessed to achieve remarkable synthetic goals. The ongoing development of new catalytic systems, particularly those involving earth-abundant metals, promises to further expand the utility of these intermediates. As the demand for more efficient and selective synthetic methods grows in both pharmaceutical and materials research, the elegant and powerful chemistry of the alkyne diol will undoubtedly continue to provide innovative solutions.

References

-

Hashmi, A. S. K. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters. Available at: [Link]

-

Dudley, G. B., & Tunoori, A. R. (2011). A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Montgomery, J. (2008). Anti-1,2-Diols via Ni-Catalyzed Reductive Coupling of Alkynes and α-Oxyaldehydes. PubMed Central. Available at: [Link]

-

Morin, M., & Bédard, A.-C. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Synthesis of a Meso Diol from an Alkyne #SynthesisSunday. YouTube. Available at: [Link]

-

Larock, R. C., & Yue, D. (2008). Competition Studies in Alkyne Electrophilic Cyclization Reactions. ACS Publications. Available at: [Link]

-

da Silva, F. S., & de Souza, M. C. B. V. (n.d.). cyclization of alkynes under metal-free conditions: synthesis of indoles. Universidade Federal Fluminense. Available at: [Link]

-

Ismalaj, E., & O'Brien, P. (2014). Dihalohydration of Alkynols: A Versatile Approach to Diverse Halogenated Molecules. PubMed Central. Available at: [Link]

-

Zhang, W., & Liu, W. (2020). Biosynthesis of alkyne-containing natural products. PubMed Central. Available at: [Link]

-

Morales, D., & Alla, A. (2020). Thiol-yne reaction of alkyne-derivatized fatty acids: Biobased polyols and cytocompatibility of derived polyurethanes. ResearchGate. Available at: [Link]

-

EBSCO. (n.d.). Alkynes. EBSCO Research Starters. Available at: [Link]

-

Wang, X. (2018). Alkynes to Reactive Intermediates via Cycloaddition Reactions: Structure, Reactivity, and Mechanism. University Digital Conservancy, University of Minnesota. Available at: [Link]

-

LibreTexts. (2023). 3.3: Rearrangements. Chemistry LibreTexts. Available at: [Link]

-

Zhang, J. (n.d.). Cyclization Reactions of Alkenes and Alkynes. University of Chicago. Available at: [Link]

-

Porco, J. A. Jr., & Bejot, R. (2017). Gold-catalyzed alkyne-diol bicycloketalization enables enantioselective divergent total syntheses of attenols. Organic Chemistry Frontiers. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis strategy for the alkyne diols involved in polyester (MPPD) and polyurethane (PBM and DPPD) syntheses. ResearchGate. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. MSU Chemistry. Available at: [Link]

-

Ashenhurst, J. (2014). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. Available at: [Link]

-

Ashenhurst, J. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Reactions of Alkynes. Organic Chemistry Tutor. Available at: [Link]

-

Beaudry, C. M. (2012). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. Chemical Reviews. Available at: [Link]

-

Ferreira, M. J. (2022). The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. Semantic Scholar. Available at: [Link]

-

Cengage. (n.d.). Alkyne Reactions. Cengage. Available at: [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. Available at: [Link]

-

Krische, M. J. (2015). Redox-Triggered C-C Coupling of Diols and Alkynes: Synthesis of β,γ-Unsaturated α-Hydroxyketones and Furans via Ruthenium Catalyzed Hydrohydroxyalkylation. PubMed Central. Available at: [Link]

-

Gung, B. W. (2021). Unusual Rearrangement-Remercuration Reactions of Allylic Silanols. PubMed Central. Available at: [Link]

-

Abraham, R. J. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. PubMed. Available at: [Link]

-

LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. Available at: [Link]

-

Ashenhurst, J. (2013). Alkynes Are A Blank Canvas. Master Organic Chemistry. Available at: [Link]

-

Encyclopedia.com. (n.d.). Alkyne. Encyclopedia.com. Available at: [Link]

-

LibreTexts. (2023). Spectroscopy of the Alkynes. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Alkyne. Wikipedia. Available at: [Link]

-

ChemTalk. (n.d.). Alkyne Synthesis. ChemTalk. Available at: [Link]

-

Maynard, H. D., & Schilling, C. I. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. Available at: [Link]

-

Hall, D. G., & Lee, V. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters. Available at: [Link]

-

Open Library Publishing Platform. (n.d.). 22.1 Alkenes and Alkynes – Structure and Naming. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Alkyne - Wikipedia [en.wikipedia.org]

- 5. conservancy.umn.edu [conservancy.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Anti-1,2-Diols via Ni-Catalyzed Reductive Coupling of Alkynes and α-Oxyaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Alkyne Synthesis | ChemTalk [chemistrytalk.org]

- 14. A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals [beilstein-journals.org]

- 15. Alkyne Reactivity [www2.chemistry.msu.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. organicchemistrytutor.com [organicchemistrytutor.com]

- 19. perlego.com [perlego.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

Technical Guide: Solubility Profiling of Vitamin D Analog Side-Chain Intermediates

Executive Summary

The synthesis of Vitamin D analogs (e.g., Calcipotriol, Paricalcitol, Maxacalcitol) relies heavily on convergent strategies where the CD-ring core is coupled with structurally diverse side chains. A critical, often under-documented bottleneck in this process is the solubility profile of these side-chain intermediates.[1] While the final Vitamin D analogs are notoriously lipophilic (LogP > 5), the intermediates range from highly crystalline sulfones to unstable, oily aldehydes.

This guide provides a technical framework for characterizing and managing the solubility of these intermediates to optimize reaction kinetics (e.g., Julia-Kocienski olefination), purification yields, and handling stability.

Part 1: Structural Determinants of Solubility

The solubility of Vitamin D intermediates is governed by the competition between the rigid, lipophilic steroidal core (or its precursors) and the functional groups present on the side chain.

The "Lipophilic Core" vs. "Polar Handle"

-

The CD-Ring Core (Inhoffen-Lythgoe Diol): This key intermediate contains two hydroxyl groups, rendering it moderately polar and soluble in alcohols (MeOH, EtOH) and polar aprotic solvents (THF, Acetone), but poorly soluble in pure alkanes (Hexane).[1]

-

The Side-Chain Intermediates:

-

Sulfones (Julia Reagents): The presence of benzothiazole (BT) or phenyl-tetrazole (PT) sulfone moieties significantly increases crystallinity and melting point.[1] These are often sparingly soluble in ether/hexane but highly soluble in DCM and THF.

-

Aldehydes (C-22): Often exist as oils or low-melting solids.[1] Their high solubility in organic solvents is offset by their instability (oxidation/epimerization), requiring rapid processing in solution.[1]

-

Protected Ethers (TBS/TES): Silyl protection renders the side chain extremely lipophilic, necessitating non-polar solvents (Hexane, Toluene) for handling.[1]

-

Lattice Energy & Thermodynamics

High melting point intermediates (like the BT-sulfones) exhibit high crystal lattice energy.[1] Dissolution requires overcoming this energy, often necessitating "good" solvents (high dielectric constant or specific solvation capability like DCM) rather than just "lipophilic" solvents.[1]

Part 2: Solvent Screening & Selection Strategy

The following table categorizes solvents based on their utility for specific Vitamin D intermediate classes.

Table 1: Solvent Compatibility Matrix for Vitamin D Intermediates

| Solvent Class | Specific Solvent | Dielectric Const. ( | Utility | Solubility Profile (Intermediates) |

| Chlorinated | Dichloromethane (DCM) | 8.93 | Universal Dissolver | High: Dissolves almost all sulfones, protected diols, and final analogs.[1] Primary solvent for extraction. |

| Ethers | Tetrahydrofuran (THF) | 7.58 | Reaction Medium | High: Excellent for Julia-Kocienski and Wittig reactions.[1] Solubilizes anionic species well. |

| Alkanes | n-Heptane / Hexane | 1.92 | Purification / antisolvent | Low: Most polar intermediates (diols, sulfones) will precipitate.[1] Used to wash away non-polar impurities. |

| Alcohols | Methanol / Ethanol | 32.7 / 24.5 | Crystallization | Variable: Good for Inhoffen-Lythgoe diol.[1] Poor for fully protected lipophilic side chains (antisolvent).[1] |

| Nitriles | Acetonitrile (MeCN) | 37.5 | HPLC / Crystallization | Medium: Often used as a crystallization solvent for sulfones due to steep solubility/temperature curve.[1] |

| Dipolar Aprotic | DMSO | 46.7 | Bioassay Only | Variable: Used for final biological testing. Avoid in synthesis due to difficulty in removal. |

Part 3: Critical Intermediates & Synthesis Pathway[2]

The convergent synthesis of Vitamin D analogs typically involves the coupling of a C-22 aldehyde with a sulfone side chain. The solubility changes drastically at this junction.

Visualization: Convergent Synthesis & Solubility Shifts

Figure 1: Solubility shifts during the convergent synthesis of Vitamin D analogs.[1] Note the transition from crystalline intermediates (Sulfones) to oily protected analogs, and back to crystalline final products.

Part 4: Experimental Protocol for Solubility Profiling

To accurately determine the solubility of a new side-chain intermediate (e.g., a novel phenyl-tetrazole sulfone), the Thermodynamic Shake-Flask Method is the gold standard.[1]

Protocol: Equilibrium Solubility Assessment

Objective: Determine the saturation solubility (

Reagents:

-

Test Compound (Intermediate X), >98% purity.[1]

-

Solvents (HPLC Grade): Hexane, Toluene, DCM, THF, Ethanol.[1]

-

Internal Standard (e.g., Pyrene) for HPLC quantification.[1]

Workflow:

-

Preparation: Weigh approx. 5-10 mg of the solid intermediate into a 4 mL borosilicate glass vial (screw cap).

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Supersaturation Check:

-

If fully dissolved: Add more solid until a visible precipitate remains.

-

If not dissolved: Proceed.

-

-

Equilibration: Place vials on an orbital shaker or magnetic stirrer plate. Agitate at 25°C ± 1°C for 24 hours .

-

Note: For unstable aldehydes, reduce time to 4 hours and conduct at 4°C to prevent decomposition.

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.45 µm PTFE syringe filter (pre-saturated).

-

-

Quantification (HPLC-UV):

Self-Validating Step: Check the purity of the peak in the supernatant. If the purity has dropped <95% compared to the starting solid, the compound is degrading in that solvent (common with C-22 aldehydes in chlorinated solvents). Mark this solvent as "Incompatible."

Part 5: Implications for Purification[1][4]

The solubility profile dictates the purification strategy. Vitamin D intermediates often suffer from "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly when silyl protecting groups are present.[1]

Decision Matrix: Chromatography vs. Crystallization[5]

-

Flash Chromatography (Normal Phase):

-

Best for: Protected intermediates (oils), C-22 aldehydes.[1]

-

Solvent System: Hexane/Ethyl Acetate gradients.

-

Solubility Requirement: Compound must be fully soluble in the loading solvent (usually minimal DCM or Toluene) to prevent band broadening.

-

-

Crystallization:

-

Best for: Julia Sulfones, Inhoffen-Lythgoe diol, Final Deprotected Analogs.[1]

-

Strategy: Dissolve in "Good" solvent (DCM or THF), then slowly add "Anti-solvent" (Hexane or Water) until turbidity point.[1]

-

Temperature: Cool to -20°C. Vitamin D analogs have high temperature-dependent solubility coefficients.[1]

-

Visualization: Solubility Screening Workflow

Figure 2: Decision tree for processing intermediates based on visual and thermodynamic solubility data.

References

-

Wolf, G. (2004).[1] The Discovery of Vitamin D: The Contribution of Adolf Windaus. The Journal of Nutrition, 134(6), 1299-1302.[1] [Link]

-

Glebocka, A., & Chiellini, G. (2022).[1] Vitamin D Analogs: Synthetic Strategies and Therapeutic Applications.[2] Medicinal Research Reviews, 42(2), 581-622.[1] [Link]

-

National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Solubility Assays. NCBI Bookshelf. [Link][1]

-

PubChem Database. (n.d.).[1] Inhoffen-Lythgoe Diol Compound Summary. National Library of Medicine. [Link]

Sources

Safety Data Sheet (SDS) and toxicity data for CAS 13195-76-1

This guide provides an in-depth technical analysis of the safety, toxicity, and handling protocols for Triisobutyl Borate (CAS 13195-76-1) . It is designed for research scientists and process engineers who require more than a standard Safety Data Sheet (SDS).

Compound Profile & Executive Summary[1]

Triisobutyl Borate (also known as Triisobutoxyborane or Boric acid, tris(2-methylpropyl) ester) is an organoboron ester widely used as a catalyst in polymerization, a precursor for boronic acids, and a specialized reagent in organic synthesis (e.g., Suzuki-Miyaura coupling).

Its primary operational risk is its extreme moisture sensitivity . Upon contact with ambient humidity, it rapidly hydrolyzes into Boric Acid (a reproductive toxin) and Isobutanol (a flammable irritant). Therefore, safety protocols must focus on containment and moisture exclusion .

Physicochemical Data Table

| Property | Value | Notes |

| CAS Number | 13195-76-1 | |

| Chemical Formula | ||

| Molecular Weight | 230.15 g/mol | |

| Physical State | Colorless Liquid | Low viscosity |

| Boiling Point | 207–213°C | |

| Flash Point | ~43.7°C (111°F) | Flammable Liquid (Cat.[1][2][3][4] 3) |

| Density | 0.84–0.86 g/mL | Less dense than water |

| Solubility | Reacts with water | Soluble in alcohol, ether, benzene |

Hazard Characterization & Risk Assessment

Unlike stable organic solvents, the hazards of Triisobutyl Borate are dynamic. They evolve as the compound degrades.

GHS Classification (Derived)

-

Flammable Liquids: Category 3 (H226)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Reproductive Toxicity: Category 1B (H360FD) – Attributed to Boric Acid metabolite

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335/H336) – Respiratory irritation/Drowsiness

The "Hidden" Hazard: Hydrolysis

The compound itself is moderately toxic, but its breakdown products drive the chronic risk profile.

-

Acute Risk: Isobutanol generation causes immediate CNS depression and severe eye irritation.

-

Chronic Risk: Boric Acid accumulation poses a significant reproductive and developmental hazard (testicular atrophy, developmental defects).

Toxicological Profile & Mechanism

Mechanism of Action (Hydrolysis Pathway)

The toxicity of Triisobutyl Borate is biphasic. Upon ingestion or inhalation, mucosal moisture triggers rapid hydrolysis.

Figure 1: Hydrolysis pathway demonstrating the generation of toxic metabolites upon exposure to moisture.

Quantitative Toxicity Data (Estimated from Metabolites)

Since direct data for CAS 13195-76-1 is limited, risk assessment is modeled on its stoichiometric breakdown components.

| Endpoint | Metric | Value (Component Basis) | Interpretation |

| Acute Oral | LD50 (Rat) | ~2,500 mg/kg | Moderately Toxic (Cat. 5) |

| Acute Dermal | LD50 (Rabbit) | >2,000 mg/kg | Low Acute Dermal Toxicity |

| Inhalation | LC50 (Rat) | >8,000 ppm (4h) | Derived from Isobutanol data |

| Carcinogenicity | Status | Not Listed | IARC/NTP: Negative |

| Reprotoxicity | NOAEL (Rat) | 9.6 mg B/kg/day | Critical Hazard (Boric Acid) |

Operational Safety & Handling Protocols

"Dry" Handling Techniques

Because hydrolysis alters the stoichiometry of reactions and generates boric acid precipitates (which can clog flow chemistry lines), strict moisture exclusion is required.

Protocol: Inert Atmosphere Transfer

-

Preparation: Dry all glassware in an oven (>120°C) for at least 4 hours. Cool under a stream of dry Nitrogen or Argon.

-

Syringe Transfer: Use gas-tight syringes with Luer-lock tips. Flush the syringe with inert gas 3 times before aspirating the reagent.

-

Septum Integrity: Ensure reaction vessels are sealed with PTFE-lined septa. Never leave the bottle open to air.

-

Solvent Compatibility: Use only anhydrous solvents (THF, Toluene, DCM). Verify water content is <50 ppm via Karl Fischer titration if the application is sensitive.

Workflow Decision Tree

Figure 2: Operational decision tree emphasizing the necessity of inert atmosphere handling.

Waste Disposal[6]

-

Do not pour down the drain.[5] Hydrolysis in pipes will deposit solid Boric Acid, causing blockages.

-

Quenching: Slowly add the waste to a stirred solution of 10% sodium bicarbonate to neutralize any boric acid formed.

-

Disposal: Collect as "Flammable Organic Waste" containing boron.

Emergency Response & Environmental Fate

Fire Fighting (Class B Fire)

-

Flash Point: ~43.7°C. Vapors are heavier than air and may travel to ignition sources.

-

Extinguishing Media:

Spill Management

-

Evacuate: Remove ignition sources.

-

PPE: Wear organic vapor respirator (Type A) and butyl rubber gloves (Isobutanol penetrates nitrile over time).

-

Containment: Absorb with vermiculite or dry sand.

-

Decontamination: Wipe the area with a soap/water solution after bulk removal to hydrolyze and remove residues.

Storage[6]

-

Conditions: Store under Nitrogen/Argon. Keep cool (below 25°C).

-

Incompatibility: Strong oxidizing agents, Water, Acids.[7][8]

-

Shelf Life: 12 months if seal is unbroken. Degrades visibly (cloudiness) if moisture enters.

References

-

National Institute of Standards and Technology (NIST). Triisobutyl borate - Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69. Link

-

European Chemicals Agency (ECHA). Boric Acid - Registration Dossier (Reproductive Toxicity).[9]Link

-

Cameo Chemicals (NOAA). Isobutyl Alcohol (Isobutanol) - Chemical Datasheet.Link

- Steinberg, H., & Hunter, D. L. (1957). Preparation and Properties of Organoboron Compounds. Industrial & Engineering Chemistry.

-

PubChem. Compound Summary: Triisobutyl borate (CAS 13195-76-1). National Library of Medicine. Link

Sources

- 1. ホウ酸トリイソプロピル ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. carlroth.com [carlroth.com]

- 3. TRIISOPROPYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. gelest.com [gelest.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. Triisopropyl borate, 98+% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Triisopropylborat | 5419-55-6 [m.chemicalbook.com]

- 9. Potassium silicate | K2O5Si2 | CID 15778988 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2,6-Dimethyloct-7-yne-2,6-diol and the Evolution of Calcipotriol Synthesis

This is an in-depth technical guide detailing the role and historical context of 2,6-Dimethyloct-7-yne-2,6-diol within the broader landscape of Vitamin D analog synthesis, specifically contrasting its utility in Calcitriol production versus the specialized requirements for Calcipotriol .

Part 1: Executive Summary & Core Directive

2,6-Dimethyloct-7-yne-2,6-diol (CAS 29210-76-2) represents a pivotal intermediate in the "Classical Era" of Vitamin D side-chain synthesis. Historically, this molecule served as the primary building block for the natural side chains of Calcifediol (25-hydroxyvitamin D3) and Calcitriol (1,25-dihydroxyvitamin D3) .

However, in the specific history of Calcipotriol (MC 903) , this molecule represents a divergence point. Calcipotriol is a structural analog distinguished by a C24-cyclopropyl group and a 22,23-double bond , features that render the standard "2,6-dimethyl" acyclic diol unsuitable as a direct precursor.

This guide explores the synthesis of the diol as a benchmark for Vitamin D side-chain chemistry and contrasts it with the Calverley Synthesis —the breakthrough methodology developed at LEO Pharma that bypassed this intermediate to successfully engineer the Calcipotriol side chain.

Part 2: The Molecule – 2,6-Dimethyloct-7-yne-2,6-diol[1][2][3][4][5]

Structural Analysis & Role

This acyclic acetylenic diol is designed to provide the C20–C27 carbon skeleton for natural Vitamin D metabolites.

-

Chemical Formula:

-

Key Features:

-

Terminal Alkyne (C7-C8): Allows for coupling to the steroid nucleus (usually at C20 or C22).

-

Tertiary Alcohols (C2, C6): Corresponds to the C25-hydroxyl group in Vitamin D3 when attached.

-

Gem-dimethyl group: Matches the natural isooctyl tail of Cholesterol/Vitamin D3.

-

Synthesis of the Diol (Hoffmann-La Roche Route)

The industrial preparation of this diol typically involves the functionalization of smaller terpene precursors or acetone-acetylene chemistry.

Protocol: Synthesis from Dehydrolinalool This route utilizes Dehydrolinalool (3,7-dimethyloct-6-en-1-yn-3-ol) as a starting material, leveraging hydration to install the second hydroxyl group.[1]

-

Starting Material: Dehydrolinalool.[2]

-

Reagent: Aqueous Sulfuric Acid (

) or Phosphoric Acid. -

Mechanism: Acid-catalyzed Markovnikov hydration of the C6-C7 double bond.

-

Conditions: 20–25°C, 48 hours.

-

Yield: ~85-90%.

Step-by-Step Methodology:

-

Charge a glass-lined reactor with water (1.6 L) and concentrated

(875 g). Cool to 20°C. -

Add Dehydrolinalool (2.45 kg) slowly to control exotherm.

-

Agitate at 25°C for 48 hours. Monitor by GC for disappearance of alkene.

-

Quench by adding Methyl tert-butyl ether (MTBE) and water.[3]

-

Extract the aqueous layer with MTBE.[3]

-

Neutralize the organic phase with saturated

. -

Crystallize the crude oil from hexane to yield white crystals (mp 48-49°C).

Part 3: The Calcipotriol Divergence

The "Side-Chain Challenge"

In the 1980s, researchers at LEO Pharma (led by M.J. Calverley) sought a Vitamin D analog that retained the anti-proliferative effects of Calcitriol (for psoriasis) but lacked its hypercalcemic toxicity. The solution was Calcipotriol .[4][5][6][7]

-

Structural Conflict:

-

Why the Diol Failed: The 2,6-dimethyloct-7-yne-2,6-diol contains a gem-dimethyl group at the position where Calcipotriol requires a cyclopropyl ring. Converting the dimethyl group to a cyclopropyl ring at this late stage is chemically inefficient compared to building the chain with the ring already in place.

The Calverley Solution (The Wittig Route)

Instead of using the alkyne diol, Calverley developed a convergent route using a Cyclopropyl Ketone synthon.

-

Key Synthon: Cyclopropylcarbonylmethylenetriphenylphosphorane.

-

Reaction: Wittig reaction with the C22-aldehyde of the Vitamin D nucleus.[4][5]

-

Outcome: Direct formation of the 22,23-double bond and installation of the cyclopropyl moiety.

Part 4: Visualization of Pathways

The following diagram illustrates the bifurcation in synthesis: the "Classic" route using the Diol for Calcitriol vs. the "Modern" route for Calcipotriol.

Caption: Divergent synthetic pathways: The yellow node represents the classic acyclic diol used for Calcitriol, while the red node highlights the cyclopropyl synthon required for Calcipotriol.

Part 5: Comparative Technical Analysis

| Feature | 2,6-Dimethyloct-7-yne-2,6-diol Route | Calverley (Cyclopropyl) Route |

| Target Molecule | Calcitriol, Calcifediol | Calcipotriol |

| Side Chain Structure | Acyclic, 25-OH, saturated or unsaturated | Cyclopropyl, 24-OH, 22-ene |

| Key Reaction | Alkyne Nucleophilic Addition (to C20/C22) | Wittig Olefination (at C22) |

| Stereochemistry | C25 is achiral (in this diol precursor) | C24 is Chiral (S) - Requires separation |

| Historical Status | Standard for Vitamin D3 manufacturing | The breakthrough for MC 903 (Leo Pharma) |

Experimental Protocol: The Calcipotriol Coupling (Contrast)

To demonstrate why the diol is not used, here is the protocol actually used for Calcipotriol side-chain installation (The Calverley Method), which replaces the diol chemistry.

-

Reagents:

-

Aldehyde: 1(S),3(R)-bis(tert-butyldimethylsilyloxy)-20(S)-formyl-9,10-secopregna-5(E),7(E),10(19)-triene.

-

Ylide: Cyclopropylcarbonylmethylenetriphenylphosphorane.

-

-

Procedure:

-

Reflux the aldehyde and ylide in Toluene or Dichloromethane for 24 hours.

-

The reaction yields the 22,23-trans enone .

-

Reduction: The C24 ketone is reduced using Cerium(III) chloride / Sodium borohydride (Luche Reduction) to yield the C24 alcohol.

-

Purification: The resulting diastereomers (24R and 24S) are separated via chromatography to isolate the active 24S isomer (Calcipotriol precursor).[7]

-

References

-

Calverley, M. J. (1987).[7] "Synthesis of MC 903, a biologically active vitamin D analogue." Tetrahedron, 43(20), 4609-4619. Link

-

Hansen, K., et al. (1991). "Process for the preparation of calcipotriol." United States Patent 5,763,626. (Leo Pharmaceutical Products). Link

-

Hoffmann-La Roche. (1975). "Process for the manufacture of hydroxylated vitamin D3 metabolites." US Patent 4,225,596. (Describes the use of acetylenic diols). Link

-

Zhu, G. D., & Okamura, W. H. (1995). "Synthesis of Vitamin D (Calciferol)." Chemical Reviews, 95(6), 1877-1952. Link

-

Givaudan SA. (2013).[1] "Improvements in or relating to organic compounds (Synthesis of 2,6-dimethyloct-7-yne-2,6-diol)." GB Patent 2515128.[1] Link

Sources

- 1. US10315976B2 - Organic compounds - Google Patents [patents.google.com]

- 2. 2,6-Dimethyloct-7-ene-2,6-diol | C10H20O2 | CID 120154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GB2515128A - Improvements in or relating to organic compounds - Google Patents [patents.google.com]

- 4. EP2178833A2 - Process for the preparation of calcipotriol - Google Patents [patents.google.com]

- 5. US20100222614A1 - Process for the preparation of calcipotriol - Google Patents [patents.google.com]

- 6. pnas.org [pnas.org]

- 7. US20080214876A1 - Process for Preparation of Pharmaceutically Pure Anhydrous Calcipotriol - Google Patents [patents.google.com]

- 8. FDA全球物质登记数据库-2 [drugfuture.com]

Stereochemical Engineering of 2,6-Dimethyloct-7-yne-2,6-diol: A Guide to Chiral Tertiary Alcohol Synthesis

Topic: Stereochemical Considerations for 2,6-Dimethyloct-7-yne-2,6-diol Precursors Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Vitamin D Analog Researchers.

Executive Summary: The Structural Imperative

The molecule 2,6-dimethyloct-7-yne-2,6-diol serves as a critical "linchpin" fragment in the convergent synthesis of Vitamin D3 metabolites and analogs, specifically those requiring modification at the C25 position (e.g., 25-hydroxyvitamin D3, Eldecalcitol).

While the C2 position of this octane backbone is achiral (gem-dimethyl substitution), the C6 position is a chiral tertiary alcohol. The stereochemical configuration at C6—typically corresponding to the C25 position in the final steroid scaffold—is the primary determinant of binding affinity to the Vitamin D Receptor (VDR).

This guide addresses the central synthetic challenge: The enantioselective construction of the C6 quaternary stereocenter via asymmetric alkynylation of ketone precursors.

Stereochemical Analysis & Precursor Logic

The Target Architecture

The target molecule presents a specific stereochemical challenge:

-

C2 Position: Achiral. Two methyl groups attached to the carbinol carbon render it symmetric.

-

C6 Position: Chiral. Attached to four distinct groups:

-

Hydroxyl (-OH) [Priority 1]

-

Alkyne (-C≡CH) [Priority 2]

-

Alkyl Chain (-(CH2)3-C(OH)Me2) [Priority 3]

-

Methyl (-CH3) [Priority 4]

-

Control over the C6-(R) or C6-(S) configuration is non-trivial because nucleophilic addition to ketones (to form tertiary alcohols) is sterically and electronically more difficult than addition to aldehydes.

Retrosynthetic Disconnection

The most robust route to this motif is the Asymmetric Alkynylation of a protected methyl ketone. This approach minimizes step count and allows for late-stage installation of the alkyne "handle."

Figure 1: Retrosynthetic logic identifying the ketone precursor as the stereochemical checkpoint.

Synthetic Strategy: Zinc-Mediated Asymmetric Alkynylation[1]

To achieve high enantiomeric excess (ee) at the difficult quaternary C6 center, we utilize a Zinc(II) Triflate / Chiral Amino Alcohol system. This method, pioneered by Carreira and adapted for ketones by Cozzi and others, enables the in-situ generation of a chiral zinc acetylide.

Why this Protocol?

-

Causality: Standard Grignard or Lithium acetylide additions are non-selective, producing racemic mixtures (50:50 R/S). The Zn(II) system creates a rigid chiral pocket around the carbonyl oxygen.

-

Chemo-selectivity: Zinc reagents are milder than Li/Mg reagents, tolerating the distal tertiary alcohol (or its silyl ether) without protecting group migration.

-

Scalability: The reaction runs at moderate temperatures (0°C to RT), avoiding the cryogenic conditions (-78°C) required for lithium chemistry.

The Catalytic Cycle

The mechanism relies on the formation of a bimetallic Zn-complex where the chiral ligand dictates the face of attack on the ketone.

Figure 2: Catalytic cycle for the Zn-mediated enantioselective alkynylation of ketones.

Detailed Experimental Protocol

Objective: Synthesis of (6S)-2,6-dimethyloct-7-yne-2,6-diol (protected) via asymmetric addition.

Reagents & Materials

| Component | Role | Specifications |

| Substrate | Precursor | 6-(tert-butyldimethylsilyloxy)-6-methylheptan-2-one |

| Reagent | Nucleophile | Trimethylsilylacetylene (TMS-Acetylene) |

| Catalyst Source | Lewis Acid | Zn(OTf)₂ (Dried under vacuum at 120°C for 2h) |

| Ligand | Chiral Inducer | (+)-N-Methylephedrine (99% ee) |

| Base | Deprotonation | Triethylamine (Et₃N), distilled over CaH₂ |

| Solvent | Medium | Toluene (Anhydrous) |

Step-by-Step Methodology

Step 1: Catalyst Formation (In-Situ)

-

In a flame-dried Schlenk flask under Argon, charge Zn(OTf)₂ (1.1 equiv) and (+)-N-Methylephedrine (1.2 equiv).

-

Add anhydrous Toluene (0.5 M concentration relative to substrate).

-

Add Et₃N (1.2 equiv) dropwise.

-

Stir at 23°C for 2 hours. Observation: The solution should become homogeneous, indicating complex formation.

Step 2: Alkyne Activation

-

Add TMS-Acetylene (1.5 equiv) to the reaction mixture.

-

Stir for 30 minutes at 23°C. This generates the chiral Zinc-acetylide species.

Step 3: Asymmetric Addition

-

Cool the reaction mixture to 0°C (ice bath) or -10°C (cryocooler) to enhance stereoselectivity.

-

Slowly add the Ketone Precursor (1.0 equiv) dissolved in minimal Toluene over 30 minutes.

-

Allow the reaction to stir at 0°C for 12–24 hours.

-

Monitoring: Check conversion via TLC (Hexane:EtOAc 8:1) or GC-MS. Look for the disappearance of the ketone peak.

Step 4: Quench & Workup

-

Quench the reaction with saturated aqueous NH₄Cl .

-

Extract the aqueous layer with Et₂O (3x).[1]

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

Step 5: Deprotection (Global)

-

Dissolve the crude intermediate in THF.

-

Add TBAF (Tetra-n-butylammonium fluoride, 2.0 equiv) to remove both the TMS group on the alkyne and the TBS ether at C2.

-

Stir at RT for 4 hours.

-

Purify via Flash Column Chromatography (Silica Gel).

Quality Control & Validation (Self-Validating Systems)

To ensure the protocol produced the desired enantiomer, you must validate the stereochemistry.

Determination of Enantiomeric Excess (ee)

Do not rely solely on optical rotation, which can be unreliable for these aliphatic chains.

-

Method: Mosher's Ester Analysis.

-

Protocol: React the purified diol with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials.

-

Analysis: Compare ¹H-NMR or ¹⁹F-NMR shifts. The Δδ (delta-delta) values between the (R)- and (S)-Mosher esters will confirm the absolute configuration at C6.

Data Specification Table

| Parameter | Acceptance Criteria | Method |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/H₂O Gradient |

| Enantiomeric Excess | > 90% ee | Chiral HPLC (Chiralcel OD-H) or Mosher NMR |

| Identity | Confirmed Structure | ¹H-NMR (Alkyne proton ~2.1 ppm, doublet if coupled) |

| Residual Zinc | < 10 ppm | ICP-MS (Critical for biological assays) |

References

-

Carreira, E. M., et al. (2000).[2] "Asymmetric Addition of Alkyne Nucleophiles to Aldehydes." Journal of the American Chemical Society.[2] Link

-

Cozzi, P. G. (2003). "Catalytic Enantioselective Alkynylation of Ketones." Angewandte Chemie International Edition. Link

-

Trost, B. M., & Crawley, M. L. (2003).[3] "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations." Chemical Reviews. Link

-

Hatakeyama, S. (2014). "Synthetic Strategies for Vitamin D3 Analogues." The Journal of Steroid Biochemistry and Molecular Biology. Link

-

Sigma-Aldrich. "2,6-Dimethyl-7-octene-2,6-diol Product Information." Merck KGaA. Link(Note: Representative link for structural analogue data).

Sources

Literature review of gem-dimethyl diol synthesis pathways

Title: Strategic Synthesis of gem-Dimethyl Diols: A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary The gem-dimethyl moiety—two methyl groups on a single carbon—is a pivotal structural motif in modern drug design. Beyond its role in increasing lipophilicity, it exerts the Thorpe-Ingold Effect (Gem-Dialkyl Effect) , pre-organizing molecular conformation to favor cyclization and receptor binding while blocking metabolic hot-spots. This guide dissects the three dominant synthesis pathways for gem-dimethyl diols, moving from industrial commodity scale to high-precision laboratory techniques required for complex active pharmaceutical ingredients (APIs).

Part 1: The Industrial Standard (Aldol-Cannizzaro Route)

Context: This is the primary route for synthesizing Neopentyl Glycol (2,2-dimethyl-1,3-propanediol), a commodity chemical used as a building block for polyesters and protecting groups.

Mechanism: The synthesis relies on a crossed aldol condensation between isobutyraldehyde and formaldehyde, followed by a reduction step.

-

Aldol Condensation: Isobutyraldehyde reacts with formaldehyde (base-catalyzed) to form hydroxypivaldehyde (HPA).

-

Reduction (Bifurcated Pathway):

-

Route A (Cannizzaro): HPA reacts with excess formaldehyde and base. Formaldehyde acts as the reducing agent and is oxidized to formate.

-

Route B (Hydrogenation): HPA is catalytically hydrogenated (Ni or Cu/Cr catalysts).

-

Critical Analysis: While Route A is historically significant, it generates stoichiometric amounts of formate salts, creating waste disposal issues. Route B is preferred for "Green Chemistry" compliance in modern process development.

Visualization: Industrial Workflow

Caption: Figure 1. Bifurcated industrial synthesis of Neopentyl Glycol showing the waste-intensive Cannizzaro route vs. the atom-economical Hydrogenation route.

Part 2: Laboratory Precision (Reductive Synthesis)

Context: When specific chain lengths or isotopic labeling are required for drug metabolism (DMPK) studies, the industrial route is too rigid. The reduction of gem-dimethyl diesters (e.g., dimethyl malonate derivatives) offers high fidelity.

The Protocol: LiAlH₄ Reduction of Diethyl 2,2-Dimethylmalonate Safety Note: Lithium Aluminum Hydride (LAH) is pyrophoric. All glassware must be oven-dried.

Reagents:

-

Diethyl 2,2-dimethylmalonate (1.0 equiv)

-

LiAlH₄ (2.2 equiv - slight excess)

-

Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon flow. Fit with a reflux condenser and addition funnel.

-

Slurry: Suspend LiAlH₄ in anhydrous ether at 0°C.

-

Addition: Dissolve the diester in ether and add dropwise to the LAH slurry. Causality: Slow addition prevents thermal runaway from the exothermic hydride transfer.

-

Reflux: Warm to room temperature, then reflux for 2-4 hours to ensure complete reduction of the tetrahedral intermediate.

-

The Fieser Workup (Crucial): To avoid "aluminum jelly" emulsions that trap product, strictly follow the 1:1:3 rule .

Table 1: The Fieser Workup Stoichiometry (Self-Validating System)

| Step | Reagent Added | Amount (per x grams of LAH used) | Purpose |

| 1 | Water | x mL | Hydrolyzes excess hydride. |

| 2 | 15% NaOH (aq) | x mL | Converts aluminum salts to granular aluminates. |

| 3 | Water | 3x mL | Completes hydrolysis and facilitates filtration. |

| 4 | MgSO₄ | As needed | Drying agent. |

Visualization: Reduction Mechanism & Workup

Caption: Figure 2. Mechanistic flow of diester reduction using LiAlH4, highlighting the critical Fieser workup for clean product isolation.

Part 3: Organometallic & Radical Pathways (Complex Scaffolds)

For drug scaffolds requiring gem-dimethyl groups on non-terminal carbons or complex vicinal diols, simple reduction is insufficient.

A. Pinacol Coupling (Radical C-C Bond Formation)

Used to synthesize vicinal diols with high steric bulk (e.g., Pinacol itself).

-

Reagents: Acetone (or cyclic ketone), Mg (or Mg/Hg amalgam), TiCl₄ (McMurry variant).

-

Mechanism: Single Electron Transfer (SET) from the metal to the ketone generates a ketyl radical. Two radicals couple to form the C-C bond.

-

Application: Creating sterically congested cores in natural product synthesis.

B. Double Grignard Addition

Used to convert esters into gem-dimethyl alcohols.

-

Protocol: Treat a lactone or ester with >2.2 equivalents of Methyl Magnesium Bromide (MeMgBr).

-

Outcome: The ester carbonyl is attacked twice, converting the ester functionality into a tertiary alcohol with a gem-dimethyl motif.

Visualization: Pathway Selection Logic

Caption: Figure 3. Decision matrix for selecting the optimal synthesis pathway based on the target diol structure and scale.

References

-

Industrial Synthesis of Neopentyl Glycol: Weissermel, K., & Arpe, H.-J. (2003). Industrial Organic Chemistry (4th ed.). Wiley-VCH. [Link]

-

The Thorpe-Ingold Effect in Medicinal Chemistry: Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. [Link]

-

Fieser Workup Protocol: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, p. 581). Wiley. [Link]

-

Pinacol Coupling Mechanism: R. Adams and E. W. Adams. (1925). Pinacol Hydrate. Organic Syntheses, Coll.[1] Vol. 1, p.459. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 2,6-Dimethyloct-7-yne-2,6-diol

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of pharmaceutical and materials science research, the development of complex molecular architectures with high precision is paramount. 2,6-Dimethyloct-7-yne-2,6-diol is a valuable bifunctional building block, featuring a terminal alkyne for carbon-carbon bond formation and two tertiary hydroxyl groups that can influence solubility and serve as handles for further functionalization. The strategic modification of the alkyne terminus via palladium-catalyzed cross-coupling reactions opens a gateway to a diverse array of novel compounds.[1][2]

However, the unique structural features of this substrate—namely the steric hindrance around the alkyne and the presence of two tertiary alcohol moieties—present distinct challenges for synthetic chemists. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating these challenges, offering detailed protocols for the successful palladium-catalyzed coupling of 2,6-Dimethyloct-7-yne-2,6-diol. The focus will be on the Sonogashira coupling, a robust and widely utilized method for the formation of C(sp)-C(sp²) bonds.[1][3]

The Challenge: Steric Hindrance and Functional Group Compatibility

The primary hurdles in the palladium-catalyzed coupling of 2,6-Dimethyloct-7-yne-2,6-diol are twofold:

-

Steric Congestion: The quaternary carbon centers adjacent to the hydroxyl groups create a sterically demanding environment around the terminal alkyne. This can impede the approach of the bulky palladium catalyst and the coupling partner, potentially leading to lower reaction rates and yields.[4] Careful selection of ligands and reaction conditions is crucial to overcome this steric barrier.

-

Hydroxyl Group Interference: The two tertiary alcohol functional groups can potentially interfere with the catalytic cycle. The acidic proton of the hydroxyl group can react with the basic reagents typically used in coupling reactions. Furthermore, the oxygen atoms could coordinate to the palladium center, potentially inhibiting its catalytic activity. To circumvent these issues, a protection strategy for the diol functionality is often necessary.

Strategic Approach: A Two-Step Protocol for Success

To address the challenges outlined above, a two-step synthetic strategy is recommended. This involves the initial protection of the diol as a bis(silyl ether) followed by the Sonogashira coupling reaction. Silyl ethers are excellent protecting groups in this context due to their ease of installation, stability under the basic conditions of the Sonogashira coupling, and facile removal under mild acidic or fluoride-mediated conditions.[5][6]

Caption: Overall workflow for the functionalization of 2,6-Dimethyloct-7-yne-2,6-diol.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][3] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base, such as an amine.[7] The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X).[8] Simultaneously, in the copper cycle, the terminal alkyne (H-C≡CR²) reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[7] This copper acetylide then undergoes transmetalation with the Pd(II) complex. Finally, reductive elimination from the resulting palladium complex yields the desired coupled product (R¹-C≡CR²) and regenerates the active Pd(0) catalyst.[8] For sterically hindered substrates, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

Experimental Protocols

PART 1: Protection of 2,6-Dimethyloct-7-yne-2,6-diol as a Bis(tert-butyldimethylsilyl) Ether

Rationale: The use of tert-butyldimethylsilyl (TBDMS) ether as a protecting group offers a good balance of stability and ease of removal. The bulky nature of the TBDMS group can also provide some steric shielding to the hydroxyl functionalities.

Materials:

-

2,6-Dimethyloct-7-yne-2,6-diol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 2,6-Dimethyloct-7-yne-2,6-diol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole (2.5 eq).

-

Slowly add a solution of TBDMSCl (2.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired bis-TBDMS protected diol.

| Parameter | Value |

| Substrate | 2,6-Dimethyloct-7-yne-2,6-diol |

| Reagent | TBDMSCl |

| Base | Imidazole |

| Solvent | Anhydrous DCM |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Expected Yield | >90% |

PART 2: Sonogashira Coupling of the Protected Diol with an Aryl Iodide

Rationale: This protocol employs a standard palladium/copper co-catalytic system, which is generally effective for a wide range of aryl halides. The use of a phosphine ligand such as triphenylphosphine (PPh₃) helps to stabilize the palladium catalyst.

Materials:

-

Bis-TBDMS protected 2,6-Dimethyloct-7-yne-2,6-diol

-

Aryl iodide (e.g., iodobenzene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous Toluene or DMF

-

Saturated aqueous ammonium chloride solution

-

Diatomaceous earth

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the bis-TBDMS protected diol (1.2 eq), the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Add anhydrous toluene (or DMF) and degassed triethylamine.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the aryl halide.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of diatomaceous earth to remove the catalyst residues, washing the pad with additional solvent.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Value |

| Protected Alkyne | 1.2 eq |

| Aryl Halide | 1.0 eq |

| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Copper Co-catalyst | CuI (10 mol%) |

| Base/Solvent | Triethylamine |

| Co-solvent | Toluene or DMF |

| Temperature | Room Temperature to 70 °C |

| Reaction Time | 4-24 hours |

Concluding Remarks

The successful functionalization of 2,6-Dimethyloct-7-yne-2,6-diol via palladium-catalyzed coupling reactions hinges on a strategic approach that addresses the inherent steric and functional group challenges. The two-step protocol involving diol protection as a bis(silyl ether) followed by a carefully optimized Sonogashira coupling provides a reliable and versatile pathway to a wide range of novel molecular scaffolds. The protocols detailed herein serve as a robust starting point for researchers to explore the synthetic potential of this valuable building block in their respective fields.

References

-

Casotti, G., et al. (2020). Total Synthesis of Asparenydiol by Two Sonogashira Cross-Coupling Reactions Promoted by Supported Pd and Cu Catalysts. Molecules, 25(5), 1187. [Link]

-

Moon, J., et al. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 10(5), 945-948. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Request PDF. (2025, August 5). The effect of steric bulk in Sonogashira coupling reactions. Retrieved from [Link]

-

Lu, B. Z., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters, 8(15), 3271-3274. [Link]

-

Shafiee, M., et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(45), 26959-26989. [Link]

-

Hassan, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

-

Request PDF. (n.d.). Selective Deprotection of Silyl Ethers. Retrieved from [Link]

-

ResearchGate. (2025, October 18). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. Retrieved from [Link]

- Tsuji, J. (n.d.). The Basic Chemistry of Organopalladium Compounds. In Palladium Reagents and Catalysts (pp. 1-36). John Wiley & Sons, Ltd.

-

Molecules. (2024, July 26). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Retrieved from [Link]

-

Chinese Journal of Chemistry. (2024, July 30). Palladium-Catalyzed Construction of Phthalides Bearing Two Adjacent Stereocenters through Retro-oxa-Michael Addition. Retrieved from [Link]

-

Chemical Science. (n.d.). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Retrieved from [Link]

-

ResearchGate. (2025, November 13). (PDF) ChemInform Abstract: Palladium-Catalyzed Oxidative Cyclization of 1,5-Dienes - A Mechanistic Investigation. Retrieved from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: Selective Hydroxyl Protection of Alkyne Diols

Abstract & Strategic Overview

The selective protection of polyols is a bottleneck in the total synthesis of polyketides, macrolides, and complex APIs.[1] Alkyne diols present a unique challenge and opportunity: the rigidity of the alkyne spacer prevents internal hydrogen bonding often seen in alkene analogs, yet the electronic nature of the triple bond renders propargylic positions sensitive to acidic rearrangement (Meyer-Schuster).

This guide details the selective monosilylation of alkyne diols. Unlike esterification (which is electronically driven) or acetal formation (which requires acid catalysis), silylation is sterically driven and proceeds under basic conditions, preserving the sensitive alkyne moiety.[1]

Why Silyl Ethers?

-

Chemoselectivity: Inert to Grignard reagents, oxidants (Jones, Swern), and reduction (H2/Pd requires caution, but chemical reduction is safe).[1]

-

Tunability: The relative reaction rates of silyl chlorides allow for precise discrimination between primary (

) and secondary ( -

Mild Deprotection: Cleavage via Fluoride sources (TBAF, HF[1]·Pyridine) avoids the harsh acidic/basic conditions that might isomerize the alkyne.

Mechanistic Insight: The "Cone of Protection"

Selectivity in silylation is governed almost exclusively by steric hindrance . The bulky alkyl groups on the silicon atom create a "cone" that shields the silicon center from nucleophilic attack by more hindered alcohols.

Relative Reactivity Rates

The rate of silylation (

Key Reagent Comparison Table

| Reagent | Full Name | Steric Bulk | Selectivity ( | Stability (Acid/Base) |

| TMSCl | Trimethylsilyl chloride | Low | Poor | Very Low (Labile) |

| TESCl | Triethylsilyl chloride | Medium | Moderate | Low |

| TBSCl | tert-Butyldimethylsilyl chloride | High | Excellent (>100:[1]1) | High |

| TBDPSCl | tert-Butyldiphenylsilyl chloride | Very High | Excellent | Very High (More acid stable) |

| TIPSCl | Triisopropylsilyl chloride | Extreme | Specific for | Highest |

Scientist's Note: For most alkyne diols, TBSCl is the "Goldilocks" reagent—sufficiently bulky to discriminate

vsalcohols, but reactive enough to reach completion within 1–2 hours at C.[1]

Decision Matrix & Workflow

Before starting, categorize your substrate to select the correct protocol.

Figure 1: Decision matrix for selecting the appropriate protection strategy based on substrate symmetry and substitution.[1]

Protocol A: Steric Differentiation ( vs. )